HIF-1α Suppression Activity in Tetrahydroquinazoline Series: Class-Level Context for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide
While direct data for N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)biphenyl-4-carboxamide is not publicly available, the tetrahydroquinazoline class to which it belongs has demonstrated quantifiable HIF-1α suppression. CDMP-TQZ (8bf), a tetrahydroquinazoline derivative, exhibited the highest antiproliferative potency among a series of analogs, with effective downregulation of HIF-1α in human cancer cells [1]. This class-level evidence suggests that the target compound, bearing both the tetrahydroquinazoline core and a biphenyl-4-carboxamide side chain, may possess similar or enhanced activity.
| Evidence Dimension | HIF-1α suppression and antiproliferative potency |
|---|---|
| Target Compound Data | Not available (class-level context only) |
| Comparator Or Baseline | CDMP-TQZ (8bf): highest antiproliferative potency among tetrahydroquinazoline series |
| Quantified Difference | Cannot be calculated; class-level inference based on structural similarity |
| Conditions | Human cancer cell lines (exact lines not specified for target compound) |
Why This Matters
Enables researchers interested in HIF-1α-mediated cancer pathways to select this compound as a structurally distinct candidate for targeted library expansion, where the biphenyl-4-carboxamide side chain may confer unique binding interactions compared to the published lead CDMP-TQZ.
- [1] Chu PC, Wu YC, Chen CY, Hung YS, Chang CS. Novel HIF-1α inhibitor CDMP-TQZ for cancer therapy. Future Med Chem. 2021 Jun;13(12):1057-1072. doi: 10.4155/fmc-2020-0307. PMID: 33896195. View Source
